

Application Notes and Protocols for AQX-435 in Mouse Models of Lymphoma

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Compound of Interest

Compound Name: AQX-435

Cat. No.: B15568829

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of **AQX-435**, a potent SHIP1 (SH2 domain-containing inositol-5'-phosphatase 1) activator, in preclinical mouse models of lymphoma. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of **AQX-435**.

Mechanism of Action

AQX-435 is a small molecule that activates SHIP1, a phosphatase that plays a critical role in regulating the phosphoinositide 3-kinase (PI3K) signaling pathway.^[1] In B-cell malignancies such as lymphoma, the PI3K/AKT pathway is often constitutively active, promoting cell survival and proliferation. By activating SHIP1, **AQX-435** enhances the conversion of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), thereby reducing the levels of active PIP3. This leads to decreased activation of downstream effectors like AKT and MYC, ultimately inducing apoptosis in malignant B-cells and inhibiting tumor growth.^{[2][3]}

Quantitative Data Summary

The following tables summarize the quantitative data for **AQX-435** dosage and administration in various mouse models of lymphoma.

Table 1: **AQX-435** Dosage and Administration in Mouse Lymphoma Models

Mouse Model	Lymphoma Type	AQX-435 Dosage	Administration Route	Dosing Schedule	Reference
NSG Mice (TMD8 Xenograft)	Diffuse Large B-cell Lymphoma (DLBCL)	10 mg/kg	Intraperitoneal (i.p.)	5 consecutive days, followed by 2 days off, in 7-day cycles	[4]
NSG Mice (PDX Models: VFN-D1, VFN-D2, VFN-D3)	Diffuse Large B-cell Lymphoma (DLBCL)	50 mg/kg	Intraperitoneal (i.p.)	Daily	[4]

Table 2: **AQX-435** Formulation for In Vivo Studies

Mouse Model	Formulation	Components	Reference
TMD8 Xenograft	Vehicle 1	4% ethanol, 0.8% 1-methyl-2-pyrrolidinone, 12% polyethylene glycol 200, 83.2% PBS	
PDX Models	Vehicle 2	15% Cremophor EL, 10% dimethylacetamide in saline	

Experimental Protocols

Protocol 1: TMD8 Cell Line-Derived Xenograft (CDX) Model

This protocol describes the establishment of a TMD8 DLBCL xenograft model and subsequent treatment with **AQX-435**.

Materials:

- TMD8 human DLBCL cell line
- NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (female, 6-8 weeks old)
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional)
- **AQX-435**
- Vehicle for **AQX-435** (see Table 2)
- Calipers for tumor measurement
- Syringes and needles (27-30 gauge)

Procedure:

- **Cell Preparation:** Culture TMD8 cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 1×10^8 cells/mL. A 1:1 mixture with Matrigel can enhance tumor take rate.
- **Tumor Implantation:** Anesthetize the NSG mice. Subcutaneously inject 100 μ L of the cell suspension (1×10^7 cells) into the right flank of each mouse.
- **Tumor Monitoring:** Monitor the mice for tumor growth. Begin tumor volume measurements once tumors become palpable. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Treatment Initiation:** Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- **AQX-435 Administration:**

- Prepare the 10 mg/kg dosing solution of **AQX-435** in the appropriate vehicle (see Table 2).
- Administer **AQX-435** via intraperitoneal (i.p.) injection at a volume of 0.3 mL per mouse.
- Follow the dosing schedule of 5 consecutive days of treatment followed by 2 days without treatment.
- Data Collection: Continue to measure tumor volume and body weight 2-3 times per week.
- Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed. Tumors can be harvested for further analysis (e.g., Western blot for p-AKT).

Protocol 2: Patient-Derived Xenograft (PDX) Model

This protocol outlines the general procedure for establishing a lymphoma PDX model and treatment with **AQX-435**.

Materials:

- Fresh patient lymphoma tissue
- NSG mice (female, 6-8 weeks old)
- Surgical tools for tissue processing
- Cell culture medium (e.g., RPMI-1640)
- **AQX-435**
- Vehicle for **AQX-435** (see Table 2)
- Calipers, syringes, and needles

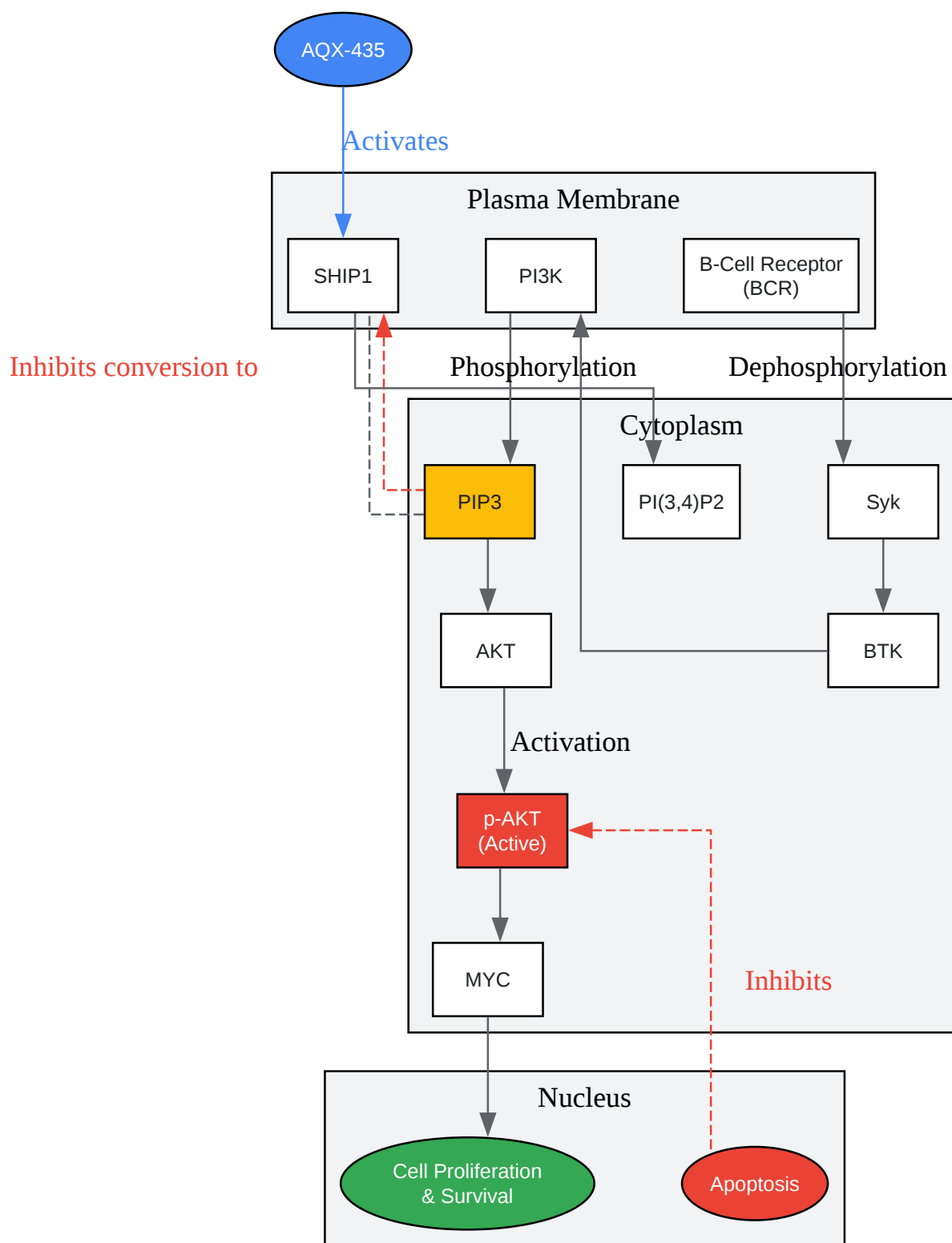
Procedure:

- Tissue Processing: Obtain fresh tumor tissue from patients under sterile conditions. Mechanically and/or enzymatically dissociate the tissue to create a single-cell suspension or small tumor fragments.

- **Implantation:** Anesthetize NSG mice. Implant the tumor cells/fragments subcutaneously into the flank of the mice.
- **Tumor Growth and Passaging:** Monitor mice for tumor engraftment. Once a tumor reaches approximately 1000 mm³, it can be harvested and passaged into new cohorts of mice for expansion.
- **Treatment Cohort Generation:** Once a stable PDX line is established, expand the tumor in a cohort of mice.
- **Treatment Initiation:** When tumors in the treatment cohort reach a palpable and measurable size, randomize mice into treatment and control groups.
- **AQX-435 Administration:**
 - Prepare the 50 mg/kg dosing solution of **AQX-435** in the appropriate vehicle (see Table 2).
 - Administer **AQX-435** daily via intraperitoneal (i.p.) injection at a volume of 0.3 mL per mouse.
- **Monitoring and Endpoint:** Monitor tumor growth and animal health as described in Protocol 1.

Visualizations

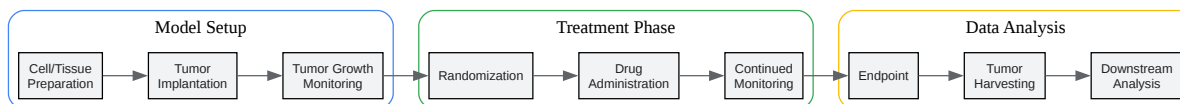
Signaling Pathway of AQX-435 in B-Cell Lymphoma



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Caption: **AQX-435** activates SHIP1, inhibiting the PI3K/AKT pathway.

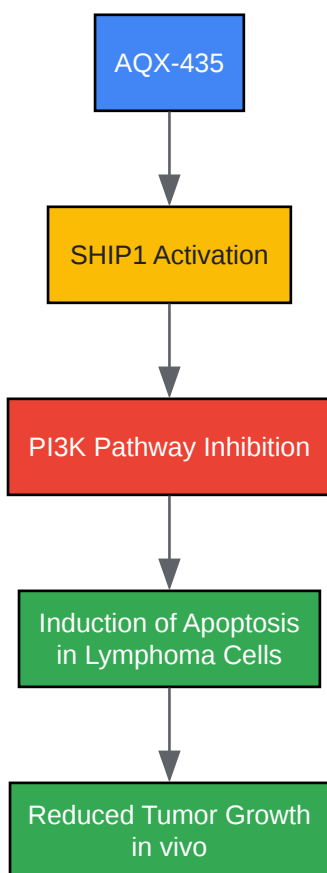
Experimental Workflow for In Vivo Efficacy Studies



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Caption: General workflow for mouse xenograft efficacy studies.

Logical Relationship of AQX-435's Therapeutic Effect



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Caption: The therapeutic cascade of **AQX-435** in lymphoma models.

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References

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